6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide
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Overview
Description
6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining a furan ring, an isoxazole ring, and a pyridine ring, which contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with furyl-substituted intermediates under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include scaling up the reaction conditions, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products depending on the nucleophile employed .
Scientific Research Applications
6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiplatelet agent and may be useful in developing new drugs for cardiovascular and anti-inflammatory diseases.
Material Science: Its unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it valuable for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This inhibition is achieved through the compound’s binding to the active site of the enzymes, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine-5-carbohydrazide: This compound shares a similar core structure but differs in the substitution pattern on the pyridine ring.
Thiazolo[5,4-b]pyridine derivatives: These compounds have a thiazole ring instead of an isoxazole ring, leading to different chemical and biological properties.
Uniqueness
6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide is unique due to its combination of a furan ring and an isoxazole ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-6-10-7(11(17)15-13)5-8(9-3-2-4-18-9)14-12(10)19-16-6/h2-5H,13H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETLIWUXWNKKAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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